The Target and In-Depth Technical Profile of Factor B Inhibitors: A Guide Featuring Iptacopan (LNP023)
The Target and In-Depth Technical Profile of Factor B Inhibitors: A Guide Featuring Iptacopan (LNP023)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This technical guide focuses on the well-characterized Factor B inhibitor, Iptacopan (LNP023), as a representative example to fulfill the detailed requirements of this request. While "Factor B-IN-3" is identified as a potent inhibitor of complement Factor B, extensive public data regarding its specific quantitative metrics and detailed experimental protocols are not available at the time of this writing. Iptacopan, a clinically advanced compound, offers a wealth of public information, making it an ideal subject for an in-depth technical exploration of Factor B inhibition.
Core Target: Complement Factor B
The primary target of Iptacopan and other similar inhibitors is Complement Factor B , a crucial serine protease in the alternative pathway (AP) of the complement system. The complement system is a key component of the innate immune system, and the alternative pathway acts as a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathogenesis of a range of inflammatory and autoimmune diseases.
Factor B circulates as a zymogen and, upon binding to C3b on a target surface, is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment is the catalytic subunit that forms the C3 convertase (C3bBb) and subsequently the C5 convertase [(C3b)₂Bb] of the alternative pathway. These convertases are central to the amplification of the complement cascade, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC). By inhibiting Factor B, compounds like Iptacopan prevent the formation and activity of these convertases, thereby downregulating the entire alternative pathway amplification loop.[1][2][3]
Quantitative Data for Iptacopan (LNP023)
The following table summarizes the key quantitative data for Iptacopan's inhibitory activity.
| Parameter | Value | Species | Assay Type | Reference(s) |
| IC50 (Factor B) | 10 nM | Human | Biochemical Assay | [1] |
| Kd (Factor B) | 7.9 nM | Human | Binding Assay | [1] |
| IC50 (Alternative Pathway) | 130 nM | Human | Hemolysis Assay (in 50% human serum) | [1] |
| IC50 (PNH erythrocyte hemolysis) | 0.4 µM | Human | Cell-based Hemolysis Assay | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of Factor B inhibitors.
Factor B Enzymatic Activity Assay (Biochemical Assay)
This assay directly measures the inhibition of the enzymatic activity of the Bb fragment of Factor B.
Principle: A stable surrogate of the C3 convertase is formed using Cobra Venom Factor (CVF) and Factor B (forming CVFBb). The proteolytic activity of this complex on a chromogenic or fluorogenic substrate is measured in the presence and absence of the inhibitor.
Materials:
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Purified human Factor B
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Purified human Factor D
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Cobra Venom Factor (CVF)
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Chromogenic or fluorogenic peptide substrate for C3 convertase
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Assay buffer (e.g., Tris-buffered saline with Mg²⁺)
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96-well microplate
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Plate reader
Protocol:
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Prepare a solution of the CVF and Factor B in the assay buffer to form the CVFBb complex.
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Prepare serial dilutions of Iptacopan in the assay buffer.
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To the wells of a 96-well microplate, add the Iptacopan dilutions. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
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Add the CVFBb complex to all wells.
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Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.
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Incubate the plate at 37°C for a predetermined time, monitoring the cleavage of the substrate by measuring the absorbance or fluorescence at the appropriate wavelength.
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Calculate the rate of substrate cleavage for each inhibitor concentration.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Alternative Pathway Hemolysis Assay (Cell-based Assay)
This functional assay assesses the ability of an inhibitor to block the entire alternative complement pathway, culminating in the lysis of red blood cells.
Principle: Rabbit erythrocytes are potent activators of the human alternative complement pathway. When incubated with human serum, the AP is activated, leading to the formation of the MAC and subsequent cell lysis. Inhibition of Factor B prevents MAC formation and protects the erythrocytes from lysis.
Materials:
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Rabbit erythrocytes
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Normal human serum
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Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
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Phosphate-buffered saline (PBS)
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96-well V-bottom plate
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Spectrophotometer
Protocol:
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Wash rabbit erythrocytes with cold PBS.
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Prepare a standardized suspension of rabbit erythrocytes in GVB-Mg-EGTA.
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Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.
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In a 96-well V-bottom plate, add the Iptacopan dilutions. Include a vehicle control, a positive control (serum without inhibitor), and a negative control (buffer without serum).
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Add normal human serum to the wells containing the inhibitor and the positive control. The final serum concentration should be optimized to cause submaximal hemolysis.
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Add the rabbit erythrocyte suspension to all wells.
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Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
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Stop the reaction by adding cold PBS with EDTA to all wells.
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Centrifuge the plate to pellet the intact erythrocytes.
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Transfer the supernatant to a new flat-bottom 96-well plate.
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Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.
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Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
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Determine the IC50 value by plotting the percentage of hemolysis against the logarithm of the inhibitor concentration.[4]
C3 Deposition Assay (Cell-based ELISA)
This assay measures the deposition of C3 fragments on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.
Principle: Zymosan, a component of yeast cell walls, is a strong activator of the alternative pathway. When coated on a microplate and incubated with human serum, C3b and its degradation products are deposited on the surface. The amount of deposited C3 can be quantified using an anti-C3 antibody in an ELISA format.
Materials:
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Zymosan A
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Normal human serum
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Blocking buffer (e.g., BSA in PBS)
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Wash buffer (e.g., PBST)
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Primary antibody: anti-human C3 (e.g., polyclonal goat anti-human C3)
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Secondary antibody: HRP-conjugated anti-goat IgG
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TMB substrate
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Stop solution (e.g., 1M H₂SO₄)
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96-well microplate
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Plate reader
Protocol:
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Coat a 96-well microplate with Zymosan A overnight at 4°C.
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Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of Iptacopan in a suitable buffer.
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Pre-incubate the normal human serum with the Iptacopan dilutions for 30 minutes at 37°C.
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Add the serum-inhibitor mixtures to the zymosan-coated wells. Include appropriate controls.
-
Incubate for 1 hour at 37°C to allow for complement activation and C3 deposition.
-
Wash the plate thoroughly with wash buffer.
-
Add the primary anti-human C3 antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of C3 deposition for each inhibitor concentration and determine the IC50 value.
Visualizations
Alternative Complement Pathway and Point of Inhibition
